molecular formula C19H23N3O3S B2581848 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1008866-58-7

3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2581848
CAS No.: 1008866-58-7
M. Wt: 373.47
InChI Key: FXGSXIXBLSWCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. Key structural attributes include:

  • 8,9-Dimethoxy groups: Electron-donating methoxy substituents modulate the electronic environment of the aromatic ring, which may affect reactivity or binding interactions in biological systems .
  • 5-Thioxo moiety: The thiocarbonyl group at position 5 introduces sulfur-based polarity and may participate in hydrogen bonding or redox reactions .

Properties

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-15-9-12-13(10-16(15)25-2)20-19(26)22-14(18(23)21-17(12)22)8-11-6-4-3-5-7-11/h9-11,14H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCQBSTNFQXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3NC(=O)C(N3C(=S)N=C2C=C1OC)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, cytotoxic, and antioxidant properties.

  • Molecular Formula : C19H23N3O3S
  • Molecular Weight : 373.47 g/mol
  • Boiling Point : 516.2 ± 60.0 °C (predicted)
  • Density : 1.42 ± 0.1 g/cm³ (predicted)
  • pKa : 9.66 ± 0.40 (predicted) .

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. For instance, similar compounds have shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Studies :

  • Compounds structurally similar to 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one were evaluated for their MIC against MRSA and other pathogens:
    • MRSA : MIC of 0.98 μg/mL for certain derivatives .
    • M. tuberculosis : Inhibition observed at concentrations as low as 10 μg/mL .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies on related quinazolinones have shown effective inhibition against Candida albicans:

  • Minimum Fungicidal Concentration (MFC) : Certain derivatives displayed MFC values indicating moderate antifungal activity .

Cytotoxic Activity

Cytotoxicity assays reveal that some quinazolinone derivatives exhibit significant antiproliferative effects against cancer cell lines:

  • IC50 Values : Several compounds showed IC50 values in the micromolar range (<10 μM), indicating potent cytotoxicity against various cancer cell lines .

Antioxidant Activity

The antioxidant potential of quinazolinones has been assessed using various methods:

  • DPPH and ABTS Assays : These assays have demonstrated that certain derivatives possess strong antioxidant properties, which are crucial for preventing oxidative stress-related damage .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

CompoundActivityMIC/MFCReference
3kAntibacterial (MRSA)MIC 0.98 μg/mL
3dAntifungal (C. albicans)MFC 7.80 μg/mL
3cCytotoxic (A549 cells)IC50 <10 μM
21eAntioxidantDPPH IC50 values noted

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of quinazolinone compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups in the structure of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one may enhance its efficacy against microbial pathogens.

Anti-inflammatory Effects

Compounds related to this class have been evaluated for their anti-inflammatory properties. For example, certain derivatives have been shown to inhibit inflammatory responses in animal models effectively . The mechanism is believed to involve the modulation of inflammatory mediators such as cytokines.

Anticancer Potential

There is emerging evidence suggesting that quinazolinone derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines . The structure-activity relationship indicates that modifications to the core structure can enhance cytotoxicity and selectivity toward cancer cells.

Case Study 1: Antimicrobial Activity

A study conducted on a series of quinazolinone derivatives highlighted their potential as antimicrobial agents. The compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans and other pathogens, indicating its promise as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives were tested for their ability to reduce edema in experimental models. The results showed a dose-dependent reduction in inflammation markers, supporting the compound's potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and spectral differences between the target compound and related imidazo[1,2-c]quinazolinone derivatives.

Table 1. Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (¹H NMR) Evidence ID
Target : 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one Not provided Not provided Not reported Expected δ 3.8–4.0 (OCH₃), δ 1.0–2.0 (cyclohexyl)
5a: 5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (unsubstituted) C₁₁H₉N₃OS 231.27 >320 Aromatic protons δ 7.2–8.3; NH δ 10.2
5c: 8,9-Dimethyl-5-thioxofuro[3,2-e]imidazo[1,2-c]pyrimidin-2(3H)-one C₁₂H₁₀N₄O₂S 298.30 210–212 CH₃ δ 2.5–2.7; OCH₃ δ 3.8–4.0
3-Ethyl-5,6-dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one C₁₃H₁₃N₃OS 259.33 Not reported CH₂CH₃ δ 1.2–1.4 (t), δ 3.8–4.1 (q)
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one C₂₃H₃₃N₃O₃S 443.60 Not reported OCH₃ δ 3.8–4.0; octyl chain δ 0.8–1.6
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one C₂₆H₂₃N₃O₃S 457.54 Not reported Benzyl protons δ 4.5–4.7; aromatic δ 7.2–7.5

Key Comparative Insights

Substituent Effects on Lipophilicity :

  • The cyclohexylmethyl group in the target compound provides moderate lipophilicity compared to the benzyl (higher aromaticity, ) and octylsulfanyl (long alkyl chain, ) groups. This balance may optimize bioavailability and tissue penetration.
  • 3-Ethyl () and 3-isopropyl () analogs demonstrate how smaller aliphatic groups reduce steric hindrance but may decrease metabolic stability .

Electronic Modulation via Methoxy Groups :

  • The 8,9-dimethoxy motif in the target compound and derivatives is associated with upfield-shifted aromatic protons (δ 7.2–7.5 vs. δ 8.3 in unsubstituted 5a) due to electron-donating effects .

Sulfur Functionalization: The 5-thioxo group (target, 5a, 5c) contrasts with sulfanyl substituents ().

Thermal Stability :

  • Unsubstituted 5a (melting point >320°C) shows exceptional thermal stability, likely due to strong intermolecular hydrogen bonding and π-π stacking. Bulkier substituents (e.g., cyclohexylmethyl) may lower melting points by disrupting crystal packing .

Synthetic Accessibility :

  • Derivatives with simple alkyl groups (e.g., ethyl, isopropyl) are synthesized in moderate yields (39–42%, ), while complex substituents (e.g., benzyl, octylsulfanyl) require multi-step protocols, reducing scalability .

Q & A

Q. How can researchers optimize the synthesis of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one to improve yield and purity?

Methodological Answer: Synthetic optimization involves systematic catalyst screening and reaction condition adjustments. For quinazolinone derivatives, acidic catalysts like CeCl3·7H2O (30 mol%) have shown high efficiency, achieving yields up to 75% under mild conditions . Comparative studies (e.g., Table 6 in ) highlight the superiority of deep eutectic solvents in reducing reaction times and catalyst loading while maintaining purity. Researchers should prioritize solvent polarity optimization (e.g., acetonitrile or DMF) and temperature gradients (60–80°C) to minimize side products. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating the target compound .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific hazard data for this compound is limited, general protocols for quinazolinone analogs include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particulates.
  • Storage: Store in airtight containers at –20°C under inert gas (N2 or Ar) to prevent degradation.
  • Emergency Procedures: Immediate rinsing with water for skin/eye contact and consultation with institutional safety guidelines (e.g., OSHA HCS standards) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Confirm substituent positioning (e.g., cyclohexylmethyl protons at δ 1.2–1.8 ppm and thioxo groups at δ 2.5–3.0 ppm) .
  • LC-MS: Verify molecular weight (e.g., [M+H]<sup>+</sup> peaks) and detect impurities.
  • Elemental Analysis (EA): Validate C, H, N content within ±0.3% of theoretical values .
  • X-ray Crystallography: Resolve stereochemical ambiguities in the fused imidazo-quinazolinone core .

Advanced Research Questions

Q. What catalytic mechanisms explain the efficiency of CeCl3·7H2O in the synthesis of quinazolinone derivatives?

Methodological Answer: CeCl3·7H2O acts as a Lewis acid catalyst, coordinating with carbonyl oxygen to activate electrophilic sites and stabilize intermediates. Evidence from catalyst screening (Table in ) shows that its hygroscopic nature enhances proton transfer in polar solvents, accelerating cyclization steps. Kinetic studies suggest a turnover frequency (TOF) of 12 h<sup>−1</sup> at 30 mol% loading, with minimal catalyst deactivation due to its robust lanthanide framework . Competing mechanisms (e.g., Brønsted acidity in p-TsOH) are less efficient due to side reactions like over-oxidation .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents (e.g., replacing cyclohexylmethyl with aryl or heteroaryl groups) to assess steric/electronic effects.
  • Biological Assays: Screen against target enzymes (e.g., proteases or kinases) using fluorescence polarization or SPR binding assays.
  • Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities, as demonstrated for related imidazo-quinazolinones against viral proteases .
  • Pharmacokinetic Profiling: Evaluate metabolic stability in microsomal assays and BBB permeability via PAMPA .

Q. What experimental approaches are used to assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Abiotic Studies: Measure hydrolysis rates (pH 4–9), photolysis under UV/Vis light, and soil sorption coefficients (Koc) via batch equilibrium tests .
  • Biotic Studies: Conduct acute toxicity assays on Daphnia magna (LC50) and algal growth inhibition (OECD 201).
  • Longitudinal Monitoring: Use LC-MS/MS to track degradation products in simulated ecosystems (e.g., mesocosms) over 12–24 months .

Q. How should researchers address discrepancies in catalytic performance data when synthesizing this compound?

Methodological Answer:

  • Controlled Replication: Standardize solvent purity (HPLC-grade), catalyst batch (e.g., Sigma-Aldrich vs. TCI), and moisture levels (<50 ppm).
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate formation anomalies.
  • Statistical Analysis: Use ANOVA to identify significant variables (e.g., reaction time vs. catalyst loading) and resolve outliers. For example, conflicting yields in Table 6 () were attributed to solvent impurities, resolved by pre-drying with molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.